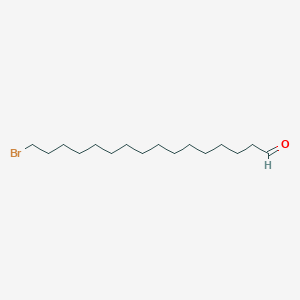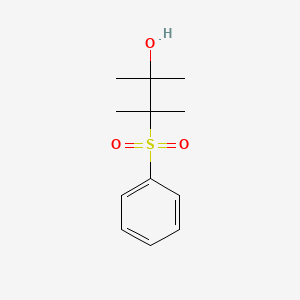![molecular formula C12H6Br2S B12593536 Azuleno[2,1-b]thiophene, 2,9-dibromo- CAS No. 647845-28-1](/img/structure/B12593536.png)
Azuleno[2,1-b]thiophene, 2,9-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azuleno[2,1-b]thiophene, 2,9-dibromo- is a heterocyclic compound that features a fused ring system combining azulene and thiophene structures. The compound is characterized by the presence of two bromine atoms at the 2 and 9 positions of the azulene ring. This unique structure imparts distinct optical and electronic properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azuleno[2,1-b]thiophene derivatives, including the 2,9-dibromo variant, can be synthesized through the cycloaddition of azulenylalkynes with elemental sulfur. The reaction typically proceeds in moderate to good yields under controlled conditions. For instance, the reaction of azulenylalkynes with an aryl substituent and elemental sulfur can yield the corresponding azuleno[2,1-b]thiophenes . Additionally, decarboxylation of azuleno[2,1-b]thiophene derivatives with ester functions can be achieved using 100% phosphoric acid .
Industrial Production Methods
While specific industrial production methods for Azuleno[2,1-b]thiophene, 2,9-dibromo- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Azuleno[2,1-b]thiophene, 2,9-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 9 positions can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition: The fused ring system allows for cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Elemental Sulfur: Used in the initial synthesis of azuleno[2,1-b]thiophene derivatives.
Phosphoric Acid: Employed for decarboxylation reactions.
Various Substituents: Different substituents can be introduced through substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various substituted azuleno[2,1-b]thiophene derivatives, which can exhibit different optical and electronic properties based on the introduced functional groups.
Aplicaciones Científicas De Investigación
Azuleno[2,1-b]thiophene, 2,9-dibromo- has several scientific research applications:
Biology: Its potential biological activity is being explored, particularly in the context of drug discovery and development.
Mecanismo De Acción
The mechanism of action of Azuleno[2,1-b]thiophene, 2,9-dibromo- involves its interaction with molecular targets and pathways within biological systems. The compound’s fused ring system and bromine substituents contribute to its ability to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Azuleno[2,1-b]thiophene: The parent compound without bromine substituents.
Azuleno[2,1-b]thiophene, 2-bromo-: A mono-brominated derivative.
Azuleno[2,1-b]thiophene, 2,9-dichloro-: A dichlorinated derivative with chlorine atoms instead of bromine.
Uniqueness
Azuleno[2,1-b]thiophene, 2,9-dibromo- is unique due to the presence of two bromine atoms, which significantly influence its electronic properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
647845-28-1 |
|---|---|
Fórmula molecular |
C12H6Br2S |
Peso molecular |
342.05 g/mol |
Nombre IUPAC |
2,9-dibromoazuleno[2,1-b]thiophene |
InChI |
InChI=1S/C12H6Br2S/c13-10-6-9-7-4-2-1-3-5-8(7)11(14)12(9)15-10/h1-6H |
Clave InChI |
YLCWNEVUEMVQBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C(C3=C2C=C(S3)Br)Br)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
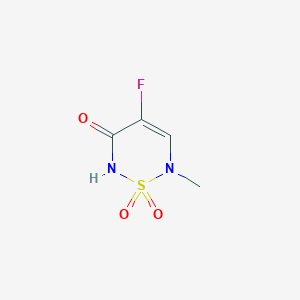
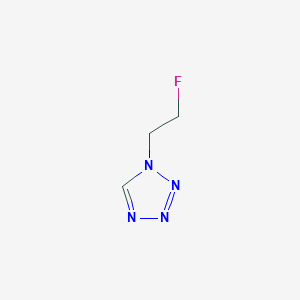
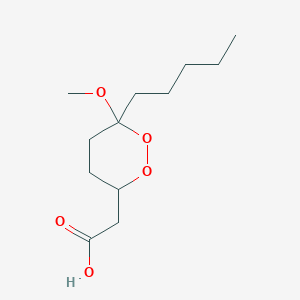
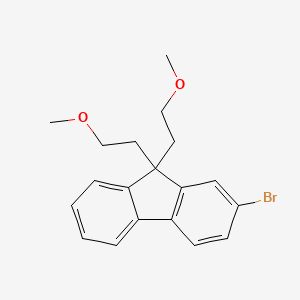
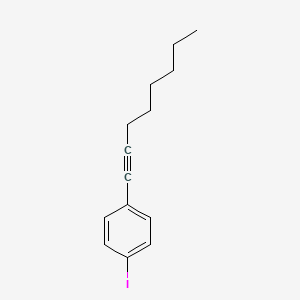
![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)
![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
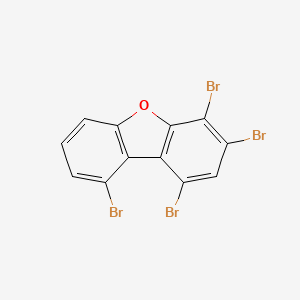
![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
